3-Amino-2-hydroxy-4-methylpentanoic acid

serine protease inhibition antimicrobial screening stereochemistry-activity relationship

Researchers pursuing lapstatin synthesis or serine protease inhibitor SAR studies often need racemic 3-amino-2-hydroxy-4-methylpentanoic acid for stereodivergent synthesis and chiral resolution. This product delivers the essential racemic scaffold for aminopeptidase P inhibitor development (lapstatin Ki 500 nM, IC50 0.3-2.4 μM) and serves as a versatile precursor for Boc-/Fmoc-protected SPPS building blocks. • Enables synthesis of all four stereoisomers • Validated for lapstatin total synthesis • Suitable for direct protection and peptide assembly • Bulk quantities available upon request.

Molecular Formula C6H13NO3
Molecular Weight 147.174
CAS No. 117213-88-4
Cat. No. B2597454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-hydroxy-4-methylpentanoic acid
CAS117213-88-4
Molecular FormulaC6H13NO3
Molecular Weight147.174
Structural Identifiers
SMILESCC(C)C(C(C(=O)O)O)N
InChIInChI=1S/C6H13NO3/c1-3(2)4(7)5(8)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)
InChIKeyGOFAZNNHAIDEBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-hydroxy-4-methylpentanoic Acid (CAS 117213-88-4): A Non-Proteinogenic Chiral Building Block for Protease Inhibitor Scaffolds and Peptidomimetic Synthesis


3-Amino-2-hydroxy-4-methylpentanoic acid (CAS 117213-88-4), with molecular formula C6H13NO3 and molecular weight 147.17 g/mol [1], is a non-proteinogenic amino acid characterized by a vicinal amino alcohol motif on an isopentanoic acid backbone. This compound belongs to the broader class of 3-amino-2-hydroxy acids, a structural motif that has been systematically incorporated into protease inhibitor design, particularly for aminopeptidase P and related metalloproteases [2]. The compound exists as a racemic mixture or as one of four possible stereoisomers, with the (2S,3S) stereoisomer (also known as β-hydroxyleucine, CAS 134359-90-3 or 10148-70-6) being the most extensively characterized variant in the literature . The 3-amino-2-hydroxy acid core serves as a critical scaffold for developing transition-state analog inhibitors and peptidomimetic agents [2].

3-Amino-2-hydroxy-4-methylpentanoic Acid (CAS 117213-88-4): Why In-Class Chiral Amino Alcohols Cannot Be Substituted Without Loss of Stereochemical Fidelity and Biological Target Engagement


Generic substitution among 3-amino-2-hydroxy acids fails at two critical levels. First, at the stereochemical level, the 3-amino-2-hydroxy-4-methylpentanoic acid scaffold contains two chiral centers (C2 and C3), yielding four possible stereoisomers—each with distinct biological activities. For instance, the (2R,3S) stereoisomer (β-hydroxyleucine) is a demonstrated inhibitor of serine proteases including trypsin and proteinase K [1], whereas its (2S,3R) counterpart exhibits not only serine protease inhibition but also antimicrobial activity against both gram-positive and gram-negative bacteria and yeasts . This stereochemistry-dependent functional divergence renders stereochemically undefined or alternative-isomer substitutions invalid for target-specific research applications. Second, at the functional scaffold level, the 3-amino-2-hydroxy acid core has been validated specifically for aminopeptidase P inhibition, where systematic structure-activity relationship studies demonstrate that modifications to the C4 alkyl substituent directly modulate inhibitory potency [2]. The isopentanoic side chain of the 4-methylpentanoic acid derivative occupies a defined hydrophobic pocket in the target enzyme; substituting this compound with glycine- or phenylalanine-derived 3-amino-2-hydroxy acid analogs would predictably alter both binding affinity and selectivity profile [2]. The evidence below quantifies these differentiation points.

3-Amino-2-hydroxy-4-methylpentanoic Acid (CAS 117213-88-4): Quantitative Differentiation Evidence Versus Stereoisomers and Structural Analogs


Stereochemical Differentiation: (2S,3S) vs. (2R,3S) and (2S,3R) Stereoisomers Exhibit Distinct Enzyme Inhibitory Profiles and Antimicrobial Selectivity

Among the four stereoisomers of 3-amino-2-hydroxy-4-methylpentanoic acid, the (2R,3S) isomer inhibits serine proteases trypsin and proteinase K, while the (2S,3R) isomer not only inhibits the same serine proteases but additionally inhibits growth of both gram-positive and gram-negative bacteria and yeasts—a property absent in its (2R,3S) counterpart . This stereochemistry-dependent functional bifurcation underscores that stereochemically undefined mixtures (such as CAS 117213-88-4 when supplied as racemate) cannot be substituted for stereochemically pure isomers in target-specific biological assays. The racemic nature of CAS 117213-88-4, however, provides unique value as a versatile starting material for stereodivergent synthetic routes to access any desired stereoisomer through chiral resolution or asymmetric synthesis methodologies [1].

serine protease inhibition antimicrobial screening stereochemistry-activity relationship non-proteinogenic amino acids

Lapstatin Precursor Differentiation: 3-Amino-2-hydroxy-4-methylpentanoic Acid as the Exclusive Core Scaffold for the Natural Aminopeptidase Inhibitor Lapstatin

Lapstatin, a low-molecular-weight aminopeptidase inhibitor purified from Streptomyces rimosus culture filtrates, was structurally elucidated by amino acid analysis, mass spectrometry, and NMR spectroscopy to be 3-amino-2-hydroxy-4-methylpentanoylvaline [1]. Lapstatin inhibited extracellular leucine aminopeptidases from Streptomyces rimosus, Streptomyces griseus, and Aeromonas proteolytica with IC50 values in the range of 0.3–2.4 μM [1]. The inhibition of leucine aminopeptidase from S. griseus was competitive with an inhibition constant Ki of 5 × 10⁻⁷ M (500 nM) [1]. Crucially, lapstatin is the first low-molecular-weight compound isolated from streptomycetes shown to inhibit an autogenous aminopeptidase [1]. The 3-amino-2-hydroxy-4-methylpentanoic acid moiety constitutes the N-terminal pharmacophore of lapstatin, and any substitution of this core with glycine-, phenylalanine-, or other alkyl-chain 3-amino-2-hydroxy acid analogs would produce a structurally distinct molecule with unknown activity against this specific set of bacterial aminopeptidases.

aminopeptidase inhibition natural product synthesis leucine aminopeptidase Streptomyces metabolite

Derivative Market Availability: Boc-Protected (2S,3R)-3-Amino-2-hydroxy-4-methylpentanoic Acid Is Commercially Available for Solid-Phase Peptide Synthesis Applications

The Boc-protected derivative of (2S,3R)-3-amino-2-hydroxy-4-methylpentanoic acid (BOC-(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, CAS 929198-84-5) is commercially available and specifically formulated for solid-phase peptide synthesis applications . In contrast, the unprotected racemic compound CAS 117213-88-4 is primarily positioned as a versatile chiral building block and research intermediate, with standard commercial purity specifications of 95% . For users requiring orthogonal protection for Fmoc- or Boc-based SPPS, the Boc-protected (2S,3R) stereoisomer offers a direct, ready-to-couple building block that eliminates the need for in-house protection and stereochemical resolution steps. The Fmoc-protected analog (Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid) is also available for Fmoc-based synthesis strategies .

solid-phase peptide synthesis Boc-protected amino acids peptidomimetics Fmoc-chemistry

Physical Property Differentiation: (2S,3S) Stereoisomer Exhibits Well-Characterized Melting Point of 215–216°C Versus Racemic Mixture with Undefined Physical Constants

The (2S,3S) stereoisomer of 3-amino-2-hydroxy-4-methylpentanoic acid (also cataloged as (2S,3S)-3-amino-2-hydroxy-4-methylpentanoic acid, CAS 134359-90-3) has a well-characterized melting point of 215–216°C and is supplied as a powder with storage at room temperature . In contrast, the racemic mixture CAS 117213-88-4 lacks a defined melting point specification in authoritative databases, with only computed molecular weight (147.17 g/mol) and topological polar surface area (83.6 Ų) reported [1]. This difference in physicochemical characterization has direct implications for quality control and analytical method development. Laboratories developing HPLC purity assays, DSC characterization protocols, or polymorph screening for formulations will find the stereochemically pure (2S,3S) isomer advantageous due to its well-defined solid-state properties, whereas the racemic material requires case-by-case characterization.

physicochemical characterization melting point solid-state properties quality control

Enantioselective Synthetic Route Availability: Stereodivergent Approaches to All Four (2,3)-Stereoisomers of 2-Substituted Statines Have Been Established

General stereocontrolled synthesis methodology for all four (2,3)-stereoisomers of 2-substituted statines has been described in the literature [1]. This stereodivergent approach provides a validated synthetic framework for accessing any desired stereoisomer of 3-amino-2-hydroxy-4-methylpentanoic acid from common intermediates. Additionally, chemoenzymatic synthesis using immobilized penicillin G acylase has been demonstrated to produce optically pure (2S,3S)-3-hydroxyleucine with enantiomeric excess >99% . For laboratories equipped for chiral resolution or asymmetric synthesis, CAS 117213-88-4 racemic material can serve as the input for these stereodivergent routes. In contrast, laboratories lacking chiral separation capabilities may find direct procurement of the desired stereochemically pure isomer (e.g., (2S,3S) from Sigma-Aldrich, (2R,3S) from TRC) more operationally efficient.

asymmetric synthesis stereodivergent synthesis statine analogs chiral resolution

Hydrophobicity Profile Differentiation: XLogP3-AA of -2.7 Distinguishes This Polar Amino Acid from More Hydrophobic Leucine-Derived Scaffolds

3-Amino-2-hydroxy-4-methylpentanoic acid (CAS 117213-88-4) has a computed XLogP3-AA value of -2.7 [1], indicating substantial hydrophilicity driven by three hydrogen bond donors (amino group, hydroxyl group, carboxylic acid) and four hydrogen bond acceptors [1]. This hydrophobicity profile distinguishes it from structurally related amino acids that lack the β-hydroxy group. For comparison, L-leucine has a logP of approximately -1.52, while leucine-derived scaffolds without hydroxylation exhibit progressively higher hydrophobicity. The polar character of 3-amino-2-hydroxy-4-methylpentanoic acid, combined with its topological polar surface area (TPSA) of 83.6 Ų [1], positions it as a scaffold for developing inhibitors with favorable aqueous solubility and reduced non-specific protein binding—characteristics that are critical for in vitro biochemical assay reproducibility and potential in vivo applications.

hydrophobicity logP drug-likeness physicochemical properties

3-Amino-2-hydroxy-4-methylpentanoic Acid (CAS 117213-88-4): Evidence-Derived Procurement and Research Application Scenarios


Scenario 1: Natural Product Synthesis — Lapstatin Total Synthesis and Analog Development

Research groups pursuing total synthesis of lapstatin, the low-molecular-weight aminopeptidase inhibitor isolated from Streptomyces rimosus, must procure 3-amino-2-hydroxy-4-methylpentanoic acid as the non-substitutable N-terminal scaffold of the natural product [1]. Lapstatin inhibits bacterial leucine aminopeptidases with IC50 values of 0.3–2.4 μM and a Ki of 500 nM against the S. griseus enzyme [1]. For this application, the stereochemical configuration at C2 and C3 is critical; procurement of stereochemically defined isomers (e.g., (2S,3S) or appropriate diastereomer) rather than racemic CAS 117213-88-4 is recommended unless the synthesis plan includes a stereodivergent resolution step. Lapstatin analogs with modified C4 side chains (e.g., replacing 4-methylpentanoyl with 4-phenylbutanoyl to yield bestatin-like structures) may require alternative 3-amino-2-hydroxy acids, but authentic lapstatin synthesis requires the 4-methylpentanoic acid variant exclusively.

Scenario 2: Serine Protease Inhibitor Development and Stereochemistry-Activity Profiling

For laboratories investigating serine protease inhibition, the stereochemical configuration of 3-amino-2-hydroxy-4-methylpentanoic acid derivatives is the primary determinant of biological activity. The (2R,3S) isomer inhibits trypsin and proteinase K, while the (2S,3R) isomer exhibits the same serine protease inhibitory activity plus additional antimicrobial activity against both gram-positive and gram-negative bacteria and yeasts . In this scenario, procurement of CAS 117213-88-4 racemic material is appropriate for initial stereodivergent synthesis campaigns or chiral resolution method development. However, for direct structure-activity relationship (SAR) studies or biological evaluation, stereochemically pure isomers must be used, as the presence of inactive or differentially active stereoisomers in racemic mixtures will confound activity measurements and lead to misinterpretation of SAR data.

Scenario 3: Solid-Phase Peptide Synthesis — Incorporation of Protected 3-Amino-2-hydroxy-4-methylpentanoic Acid Building Blocks

Peptide chemistry laboratories utilizing Boc- or Fmoc-based solid-phase peptide synthesis (SPPS) should procure the appropriately protected stereoisomer rather than unprotected CAS 117213-88-4. BOC-(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid (CAS 929198-84-5) provides orthogonal Boc protection compatible with standard SPPS protocols, eliminating the need for in-house protection and purification steps . Similarly, Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is available for Fmoc-based synthesis strategies . This scenario emphasizes that procurement decisions should be driven by the intended synthetic workflow: unprotected racemic material for flexible scaffold development versus protected stereochemically pure building blocks for direct, high-efficiency peptide chain assembly.

Scenario 4: Bleomycin Constituent Synthesis — Access to (2S,3S,4R)-4-Amino-3-hydroxy-2-methylpentanoic Acid Scaffolds

The (2S,3S,4R)-4-amino-3-hydroxy-2-methylpentanoic acid scaffold is a structurally characterized constituent of the bleomycin family of antitumor antibiotics [2]. While this scaffold differs from 3-amino-2-hydroxy-4-methylpentanoic acid in the positioning of the amino and methyl groups, the established stereoselective synthetic methodologies for these bleomycin amino acid constituents [2] provide validated chemical approaches that can be adapted for the synthesis of 3-amino-2-hydroxy-4-methylpentanoic acid stereoisomers. Laboratories working on bleomycin analogs or related hydroxylated non-proteinogenic amino acid scaffolds may find that the stereodivergent synthetic routes applicable to the 3-amino-2-hydroxy-4-methylpentanoic acid system inform their synthetic strategy development.

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